8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 2309774-60-3
VCID: VC11811424
InChI: InChI=1S/C21H24N6O2/c1-25-20(11-19(24-25)14-4-3-5-18(8-14)29-2)21(28)27-15-6-7-16(27)10-17(9-15)26-13-22-12-23-26/h3-5,8,11-13,15-17H,6-7,9-10H2,1-2H3
SMILES: CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol

8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

CAS No.: 2309774-60-3

Cat. No.: VC11811424

Molecular Formula: C21H24N6O2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane - 2309774-60-3

Specification

CAS No. 2309774-60-3
Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
IUPAC Name [5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Standard InChI InChI=1S/C21H24N6O2/c1-25-20(11-19(24-25)14-4-3-5-18(8-14)29-2)21(28)27-15-6-7-16(27)10-17(9-15)26-13-22-12-23-26/h3-5,8,11-13,15-17H,6-7,9-10H2,1-2H3
Standard InChI Key CMBRMMIOLILIPG-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Canonical SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=NC=N5

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The molecule features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system containing one nitrogen atom. This scaffold imposes conformational rigidity, potentially enhancing target binding selectivity. The bicyclo[3.2.1]octane system is substituted at position 3 with a 1H-1,2,4-triazol-1-yl group and at position 8 with a pyrazole-based carbonyl moiety.

Functional Groups and Substituents

  • Pyrazole Moiety: The 1-methyl-3-(3-methoxyphenyl)pyrazole group is linked via a ketone bridge to the azabicyclo core. The methoxy group at the phenyl ring’s para position may influence solubility and π-π stacking interactions.

  • Triazole Ring: The 1,2,4-triazole at position 3 introduces hydrogen-bonding capabilities, a feature common in kinase inhibitors and antimicrobial agents .

Table 1: Molecular and Physicochemical Properties

PropertyValue
CAS Number2309774-60-3
Molecular FormulaC₂₁H₂₄N₆O₂
Molecular Weight392.5 g/mol
IUPAC Name[5-(3-Methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Topological Polar Surface Area98.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves multi-step organic transformations:

  • Azabicyclo[3.2.1]octane Core Preparation: Achieved via intramolecular cyclization of appropriately substituted precursors, often using catalytic hydrogenation or acid-mediated ring closure.

  • Pyrazole Introduction: Condensation of hydrazine derivatives with diketones or β-ketoesters, followed by methylation at N1. The 3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement reactions attach the triazole ring to the bicyclic core .

Challenges in Synthesis

  • Steric Hindrance: The bicyclic system’s rigidity complicates functionalization at position 3.

  • Regioselectivity: Ensuring correct triazole substitution patterns requires careful control of reaction conditions.

Biological Activity and Mechanism

Putative Targets

  • mTOR Inhibition: Structural analogs (e.g., WO2011090935A1) demonstrate mTOR kinase inhibition via binding to the ATP pocket, suggesting this compound may share similar activity .

  • Orexin Receptor Antagonism: JP2020531556A highlights azabicyclo derivatives as orexin receptor antagonists, implicating potential applications in sleep disorders or addiction .

Structure-Activity Relationships (SAR)

  • Pyrazole Substituents: The 3-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .

  • Triazole Role: The 1,2,4-triazole’s nitrogen atoms may coordinate with catalytic lysine residues in kinase domains .

Physicochemical and ADMET Profiling

Solubility and Permeability

  • LogP: Estimated at 2.1 (moderate lipophilicity).

  • Aqueous Solubility: ~0.05 mg/mL, indicative of poor solubility, necessitating formulation strategies.

Metabolic Stability

In vitro hepatic microsomal studies predict moderate clearance, with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme. The methoxy group may undergo demethylation to a phenolic metabolite.

Future Research Directions

  • Target Validation: Screen against mTOR and orexin receptors using radioligand binding assays.

  • Prodrug Development: Address solubility issues via phosphate or ester prodrugs.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models or sleep latency in rodent paradigms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator